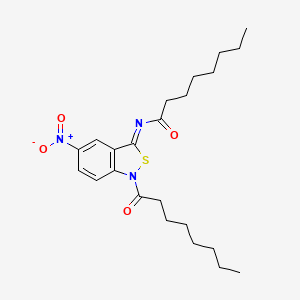
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a nitro group, a benzisothiazole ring, and an octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives, nitro compounds, and octanamide precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzisothiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce different functional groups onto the benzisothiazole ring.
Aplicaciones Científicas De Investigación
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Share a similar benzene ring structure but differ in functional groups and biological activities.
Imidazole Derivatives: Contain a five-membered ring with nitrogen atoms, exhibiting different chemical and biological properties.
Indole Derivatives: Possess an indole ring structure and are known for their diverse biological activities.
Uniqueness
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.
Propiedades
Número CAS |
106532-69-8 |
|---|---|
Fórmula molecular |
C23H33N3O4S |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
N-(5-nitro-1-octanoyl-2,1-benzothiazol-3-ylidene)octanamide |
InChI |
InChI=1S/C23H33N3O4S/c1-3-5-7-9-11-13-21(27)24-23-19-17-18(26(29)30)15-16-20(19)25(31-23)22(28)14-12-10-8-6-4-2/h15-17H,3-14H2,1-2H3 |
Clave InChI |
FMSNROHXUCUIKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


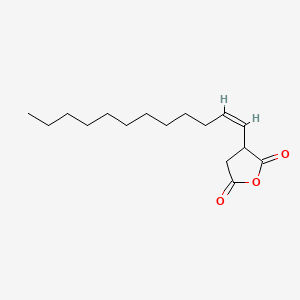
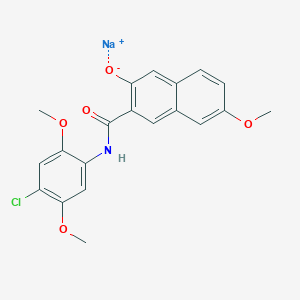
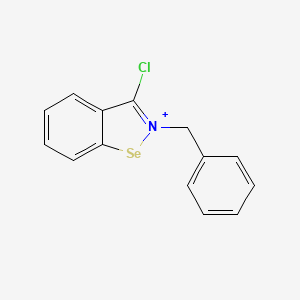
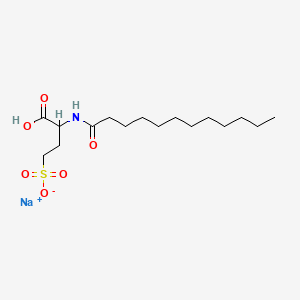


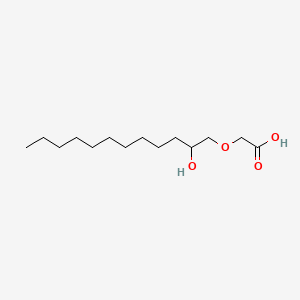
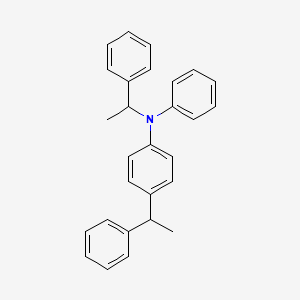
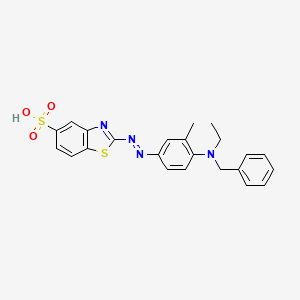
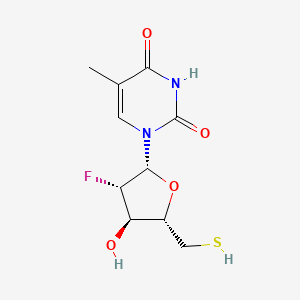
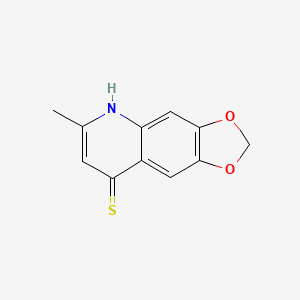

![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)

